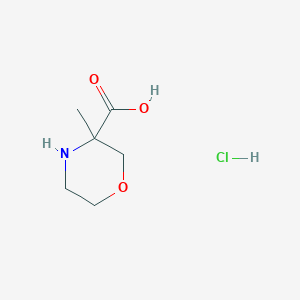
3-Methylmorpholine-3-carboxylic acid HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of the amino acid proline and has gained significant attention in the field of medical research due to its potential therapeutic effects. This compound is known for its bioactivity against various biological targets and is used in a variety of scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines . The reaction conditions often involve the use of transition metal catalysis and can be performed in a stereoselective manner.
Industrial Production Methods
Industrial production methods for 3-Methylmorpholine-3-carboxylic acid hydrochloride are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylmorpholine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylmorpholine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its bioactivity against various diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an agonist or antagonist to various receptors, influencing cellular pathways and biological responses. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its interaction with proteins and enzymes involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methylmorpholine-3-carboxylic acid hydrochloride include other morpholine derivatives such as:
- Morpholine-4-carboxylic acid
- 2-Methylmorpholine
- 4-Methylmorpholine
Uniqueness
What sets 3-Methylmorpholine-3-carboxylic acid hydrochloride apart from these similar compounds is its specific substitution pattern and its unique bioactivity profile. Its methyl group at the 3-position and the carboxylic acid group confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-methylmorpholine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIGRBUPBGQFCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
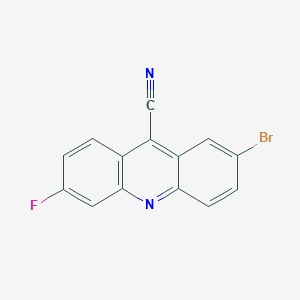
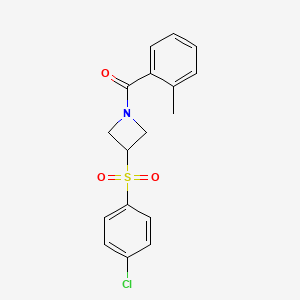

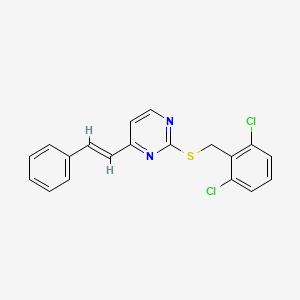
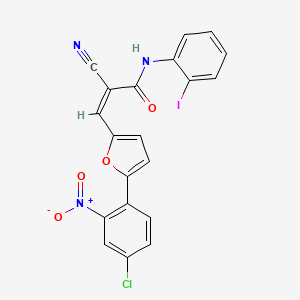
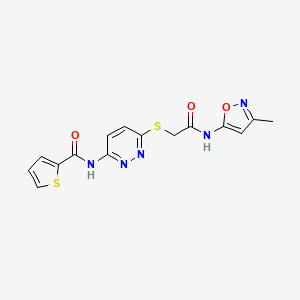
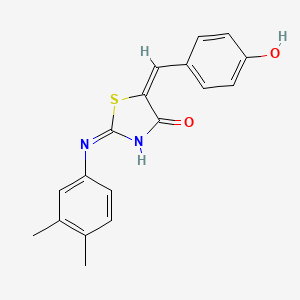
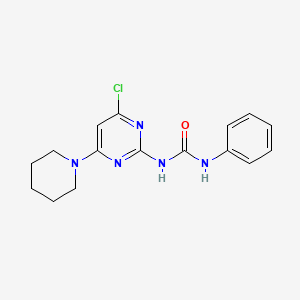
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
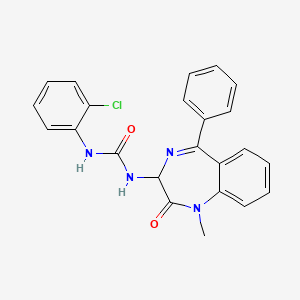
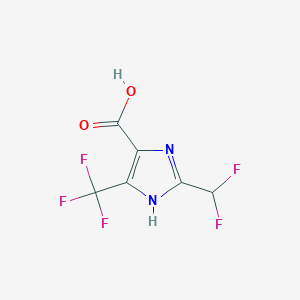
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
